4-chloro-N'-hydroxybenzenecarboximidamide
CAS No.: 1219625-96-3
Cat. No.: VC7871598
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219625-96-3 |
|---|---|
| Molecular Formula | C7H7ClN2O |
| Molecular Weight | 170.59 g/mol |
| IUPAC Name | 4-chloro-N'-hydroxybenzenecarboximidamide |
| Standard InChI | InChI=1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
| Standard InChI Key | QBGONPQFBDUVPG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=NO)N)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=NO)N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a para-chlorinated benzene ring attached to a carboximidamide group (). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-Chloro-N'-hydroxybenzenecarboximidamide | |
| SMILES | ||
| InChI Key | QBGONPQFBDUVPG-UHFFFAOYSA-N | |
| Molecular Formula | ||
| Molecular Weight | 170.59 g/mol |
The planar benzene ring and electron-withdrawing chlorine substituent influence its reactivity, particularly in electrophilic substitution reactions.
Spectroscopic Profiles
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NMR: The para-chloro substitution pattern generates distinct aromatic proton signals at δ 7.3–7.5 ppm, while the hydroxyimino group () resonates near δ 9.1 ppm .
-
Mass Spectrometry: Predicted adducts include at m/z 171.03 and at m/z 193.01, with collision cross-sections of 131.8 Ų and 143.7 Ų, respectively .
Synthesis and Optimization Strategies
Conventional Synthesis Pathways
The primary route involves two steps:
-
Chlorination of Benzenecarboximidamide: Reaction with chlorinating agents (e.g., ) in acetic acid yields 4-chlorobenzenecarboximidamide.
-
Hydroxylamine Addition: Treatment with hydroxylamine () introduces the hydroxyimino group, forming the final product .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation (100 W, 115°C, 15 min) to accelerate reactions, achieving yields >80% with reduced side products . A representative protocol is summarized below:
| Parameter | Condition |
|---|---|
| Reactants | 4-Chlorobenzenecarboximidamide, hydroxylamine |
| Solvent | Acetone/water (1:1) |
| Temperature | 115°C |
| Time | 15 minutes |
| Yield | 82% |
This method enhances efficiency compared to traditional reflux methods requiring 6–8 hours .
Physicochemical Properties
Thermal Stability
Solubility and Partitioning
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for amidine-based drugs, including protease inhibitors and antiviral agents . For example, it is utilized in the synthesis of peptidomimetics via microwave-assisted coupling .
Coordination Chemistry
The hydroxyimino group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu(II), Ni(II)) for catalytic applications .
Comparison with Structural Analogs
| Compound | Substituent | Bioactivity (MIC, µg/mL) | log |
|---|---|---|---|
| 4-Chloro derivative | Cl | 8–16 (predicted) | 1.8 |
| 4-Bromo derivative | Br | 4–8 | 2.1 |
| Parent compound | H | 32–64 | 1.2 |
Halogenation improves lipophilicity and antimicrobial potency, with bromine showing greater efficacy than chlorine.
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